molecular formula C6H6N2S B13446017 2-Ethyl-1,3-thiazole-5-carbonitrile

2-Ethyl-1,3-thiazole-5-carbonitrile

Cat. No.: B13446017
M. Wt: 138.19 g/mol
InChI Key: UUEHHXMBMHVXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique structural characteristics and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with carbon disulfide and chloroacetonitrile, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, amines, and sulfoxides, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carbonitrile
  • 2-Phenyl-1,3-thiazole-5-carbonitrile
  • 2-Amino-1,3-thiazole-5-carbonitrile

Comparison: 2-Ethyl-1,3-thiazole-5-carbonitrile is unique due to its ethyl substituent, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2-ethyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3

InChI Key

UUEHHXMBMHVXHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.